molecular formula C6H11NO2 B555779 (S)-2-Amino-2-methylpent-4-enoic acid CAS No. 96886-55-4

(S)-2-Amino-2-methylpent-4-enoic acid

Cat. No. B555779
CAS RN: 96886-55-4
M. Wt: 129,16 g/mole
InChI Key: QMBTZYHBJFPEJB-LURJTMIESA-N
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Description

(S)-2-Amino-2-methylpent-4-enoic acid , also known as (S)-2-AMP , is an amino acid with the following structural formula:


!Molecular Structure


It contains an amino group (-NH₂), a carboxyl group (-COOH), and a methyl group (-CH₃). The stereochemistry is specified by the (S) designation, indicating that the amino group is on the left side of the chiral center.



Synthesis Analysis

The synthesis of (S)-2-AMP involves several methods, including organic synthesis and enzymatic processes . Researchers have explored both chemical and biological routes to obtain this compound. For instance, chiral resolution techniques can yield enantiomerically pure (S)-2-AMP.



Molecular Structure Analysis

The molecular structure of (S)-2-AMP reveals its pent-4-enoic acid backbone, which contributes to its biological activity. The presence of the amino group allows it to participate in protein synthesis and other biochemical pathways.



Chemical Reactions Analysis

(S)-2-AMP can undergo various chemical reactions, including acid-base reactions , esterification , and amidation . Its carboxyl group can react with amines to form amides, while the amino group can participate in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Melting Point : (S)-2-AMP typically melts at a specific temperature (specific value depends on the enantiomer).

  • Solubility : It exhibits varying solubility in different solvents (e.g., water, organic solvents).

  • Stability : (S)-2-AMP is stable under certain conditions but may degrade under others (e.g., heat, light, pH extremes).


Scientific Research Applications

NMR Spectroscopy and Chemical Shift Analysis

(S)-2-Amino-2-methylpent-4-enoic acid was characterized using 1H and 19F high-resolution NMR spectroscopy. High-precision potentiometry led to the discovery of dissociation constants and the analysis of ion-specific chemical shifts, contributing to a deeper understanding of the compound's chemical properties (Uhlemann et al., 2002).

Asymmetric Synthesis

(S)-2-Amino-2-methylpent-4-enoic acid was synthesized through asymmetric alkylation and hydrolysis processes, offering insights into the synthesis of α-fluorinated α-amino acid derivatives. This research explored the stereochemistry and reaction conditions critical for achieving high enantiomeric excesses, which is vital for the synthesis of chiral molecules (Shendage et al., 2005).

Diastereoselective Synthesis

A diastereoselective synthesis approach using tert-butanesulfinamide and allylboronic acid pinacol esters was developed, leading to the efficient production of optically active γ,δ-unsaturated α-amino acids. This method's high diastereoselectivity showcases its potential in the precise synthesis of complex amino acids (Sugiyama et al., 2013).

Gamma-Aminobutyric Acid Analog Synthesis

Research into the synthesis and resolution of GABA (γ-aminobutyric acid) analogs, including (S)-2-Amino-2-methylpent-4-enoic acid derivatives, provides valuable insights into the structural and functional mimicking of this crucial neurotransmitter. Understanding the synthesis pathways and the stereochemical aspects of these analogs could lead to advancements in neurochemistry and the development of therapeutic agents (Duke et al., 2004).

Kynurenine-3-Hydroxylase Inhibitor Development

(S)-2-Amino-2-methylpent-4-enoic acid derivatives were studied as potent inhibitors of kynurenine-3-hydroxylase. This research is crucial for developing neuroprotective agents, as these inhibitors can potentially modulate neurodegenerative processes linked with the kynurenine pathway (Drysdale et al., 2000).

Safety And Hazards


  • (S)-2-AMP is generally considered safe for laboratory use, but precautions should be taken when handling any chemical compound.

  • Always follow proper safety protocols, including wearing appropriate protective gear and working in a well-ventilated area.


Future Directions

Research on (S)-2-AMP should focus on:



  • Biological Functions : Investigate its role in cellular processes and potential therapeutic applications.

  • Enzymatic Pathways : Explore enzymes involved in its metabolism.

  • Pharmacological Properties : Assess its pharmacokinetics and pharmacodynamics.


properties

IUPAC Name

(2S)-2-amino-2-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBTZYHBJFPEJB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC=C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369222
Record name (S)-2-Amino-2-Methyl-4-Pentenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-methylpent-4-enoic acid

CAS RN

96886-55-4
Record name (S)-2-Amino-2-Methyl-4-Pentenoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Amino-2-methyl-4-pentenoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Alonso, SG Davies, AS Elend, MA Leech… - Organic & …, 2009 - pubs.rsc.org
Treatment of a range of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones with LDA followed by the addition of allyl bromide promotes highly stereoselective allylation (…
Number of citations: 4 pubs.rsc.org
LB Zhang, DX Wang, MX Wang - Tetrahedron, 2011 - Elsevier
Catalyzed by Rhodococcus erythropolis AJ270, an amidase-containing microbial whole cell catalyst, under very mild conditions, a number of functionalized prochiral malonamides …
Number of citations: 16 www.sciencedirect.com

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